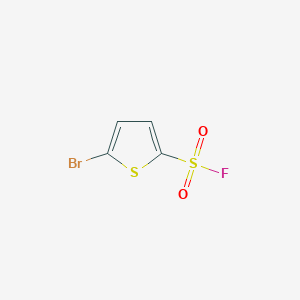

![molecular formula C9H9ClN4O B1446729 3-(2-aminoéthyl)-6-chlorobenzo[d][1,2,3]triazin-4(3H)-one CAS No. 1781560-67-5](/img/structure/B1446729.png)

3-(2-aminoéthyl)-6-chlorobenzo[d][1,2,3]triazin-4(3H)-one

Vue d'ensemble

Description

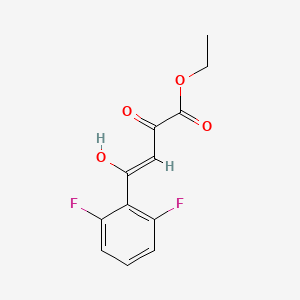

3-(2-aminoethyl)-6-chlorobenzo[d][1,2,3]triazin-4(3H)-one is a heterocyclic compound that features a triazine ring fused with a benzene ring. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of the aminoethyl group and the chlorine atom on the triazine ring provides unique chemical properties that can be exploited in various chemical reactions and applications.

Applications De Recherche Scientifique

3-(2-aminoethyl)-6-chlorobenzo[d][1,2,3]triazin-4(3H)-one has several scientific research applications:

Medicinal Chemistry: It is used in the development of potential therapeutic agents due to its ability to interact with biological targets.

Materials Science: The compound can be used in the synthesis of advanced materials with unique properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various biological targets, influencing a range of physiological processes .

Mode of Action

It is synthesized through a process involving nitrogen-mediated hydrogen atom transfer, leading to the formation of 3-substituted isoxazolones . This suggests that the compound might interact with its targets through similar mechanisms.

Biochemical Pathways

The compound’s synthesis involves a visible light-mediated denitrogenation and subsequent nitrogen-mediated hydrogen atom transfer , which could potentially influence various biochemical pathways.

Result of Action

The compound’s synthesis involves a visible light-mediated denitrogenation and subsequent nitrogen-mediated hydrogen atom transfer , which could potentially lead to various molecular and cellular effects.

Action Environment

The compound’s synthesis involves a visible light-mediated process , suggesting that light could potentially influence its action and stability.

Analyse Biochimique

Biochemical Properties

3-(2-aminoethyl)-6-chlorobenzo[d][1,2,3]triazin-4(3H)-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with histamine receptors, particularly the H1 receptor, which is a G protein-coupled receptor involved in allergic responses . The interaction between 3-(2-aminoethyl)-6-chlorobenzo[d][1,2,3]triazin-4(3H)-one and the H1 receptor can inhibit the receptor’s activity, thereby reducing allergic reactions. Additionally, this compound may interact with other proteins involved in signal transduction pathways, further influencing cellular responses.

Cellular Effects

The effects of 3-(2-aminoethyl)-6-chlorobenzo[d][1,2,3]triazin-4(3H)-one on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting the H1 receptor, 3-(2-aminoethyl)-6-chlorobenzo[d][1,2,3]triazin-4(3H)-one can reduce the release of histamine and other mediators from mast cells, leading to decreased inflammation and allergic responses . Furthermore, this compound may affect the expression of genes involved in inflammatory pathways, thereby altering the cellular response to external stimuli.

Molecular Mechanism

The molecular mechanism of action of 3-(2-aminoethyl)-6-chlorobenzo[d][1,2,3]triazin-4(3H)-one involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the H1 receptor, preventing the receptor from interacting with its natural ligand, histamine . This inhibition leads to a decrease in the downstream signaling events that typically result in allergic reactions. Additionally, 3-(2-aminoethyl)-6-chlorobenzo[d][1,2,3]triazin-4(3H)-one may modulate the activity of other enzymes involved in signal transduction, further influencing cellular responses.

Dosage Effects in Animal Models

The effects of 3-(2-aminoethyl)-6-chlorobenzo[d][1,2,3]triazin-4(3H)-one vary with different dosages in animal models. At lower doses, this compound effectively inhibits allergic responses without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential damage to vital organs and disruption of normal cellular functions. Determining the optimal dosage is crucial for maximizing the therapeutic benefits while minimizing the risks.

Metabolic Pathways

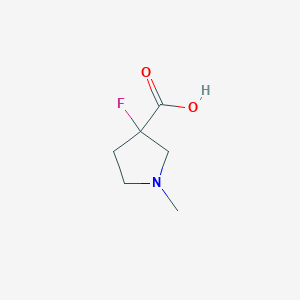

3-(2-aminoethyl)-6-chlorobenzo[d][1,2,3]triazin-4(3H)-one is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound may undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites that can be excreted from the body

Transport and Distribution

The transport and distribution of 3-(2-aminoethyl)-6-chlorobenzo[d][1,2,3]triazin-4(3H)-one within cells and tissues are influenced by various transporters and binding proteins. This compound can be taken up by cells through specific transport mechanisms and may accumulate in certain tissues, depending on its affinity for different cellular components . Understanding the transport and distribution of this compound is essential for predicting its pharmacokinetics and therapeutic potential.

Subcellular Localization

The subcellular localization of 3-(2-aminoethyl)-6-chlorobenzo[d][1,2,3]triazin-4(3H)-one can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 3-(2-aminoethyl)-6-chlorobenzo[d][1,2,3]triazin-4(3H)-one can influence its interactions with other biomolecules and its overall efficacy in modulating cellular processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

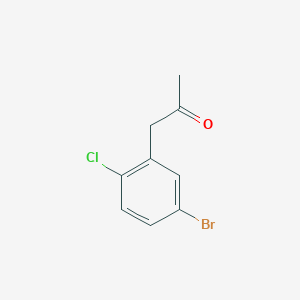

The synthesis of 3-(2-aminoethyl)-6-chlorobenzo[d][1,2,3]triazin-4(3H)-one typically involves the following steps:

Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors such as hydrazine derivatives and nitriles under acidic or basic conditions.

Introduction of the Chlorine Atom: Chlorination of the triazine ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

Attachment of the Aminoethyl Group: The aminoethyl group can be introduced through nucleophilic substitution reactions using ethylenediamine or similar compounds.

Industrial Production Methods

Industrial production of 3-(2-aminoethyl)-6-chlorobenzo[d][1,2,3]triazin-4(3H)-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis systems to streamline the production process.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-aminoethyl)-6-chlorobenzo[d][1,2,3]triazin-4(3H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding triazine oxides.

Reduction: Formation of reduced triazine derivatives.

Substitution: Formation of substituted triazine compounds with various functional groups.

Comparaison Avec Des Composés Similaires

Similar Compounds

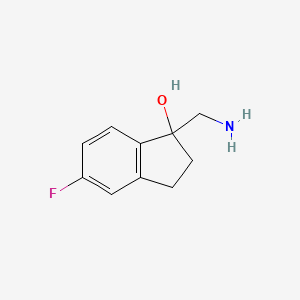

3-(2-aminoethyl)-benzo[d][1,2,3]triazin-4(3H)-one: Lacks the chlorine atom, resulting in different reactivity and biological activity.

6-chlorobenzo[d][1,2,3]triazin-4(3H)-one: Lacks the aminoethyl group, affecting its ability to interact with biological targets.

3-(2-aminoethyl)-6-methylbenzo[d][1,2,3]triazin-4(3H)-one: The methyl group alters the compound’s steric and electronic properties.

Uniqueness

3-(2-aminoethyl)-6-chlorobenzo[d][1,2,3]triazin-4(3H)-one is unique due to the presence of both the aminoethyl group and the chlorine atom, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry.

Propriétés

IUPAC Name |

3-(2-aminoethyl)-6-chloro-1,2,3-benzotriazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4O/c10-6-1-2-8-7(5-6)9(15)14(4-3-11)13-12-8/h1-2,5H,3-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLYKWAWWMIELI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)N(N=N2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1446649.png)

![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1446657.png)

![6-Fluorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1446659.png)

![Pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1446662.png)

![7-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1446666.png)